- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediates, Nature Communications, 2017, 8(1), 1-8

Cas no 95416-60-7 (3-(3-methylphenyl)propanal)

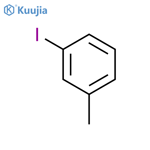

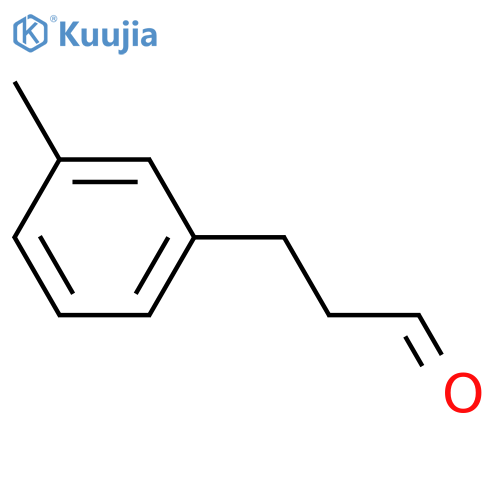

3-(3-methylphenyl)propanal structure

Produktname:3-(3-methylphenyl)propanal

3-(3-methylphenyl)propanal Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzenepropanal,3-methyl-

- 3-(3-METHYLPHENYL)PROPANAL

- 3-(3-Methylphenyl)propionaldehyde

- 3-(M-TOLYL)PROPANAL

- BENZENEPROPANAL, 3-METHYL-

- 3-Methylbenzenepropanal

- 3-M-TOLYL-PROPIONALDEHYDE

- 3-(3'-Methylphenyl)propionaldehyde

- 4286AF

- AB42263

- 3-Methylbenzenepropanal (ACI)

- AKOS011898120

- MFCD07772907

- DB-356417

- CS-13144

- EN300-1234536

- SCHEMBL65650

- DTXSID60440261

- CS-B1501

- 95416-60-7

- 3-(3-methylphenyl)propanal

-

- MDL: MFCD07772907

- Inchi: 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3

- InChI-Schlüssel: MRAFYMRFDJVPRW-UHFFFAOYSA-N

- Lächelt: O=CCCC1C=C(C)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 148.088815002g/mol

- Monoisotopenmasse: 148.088815002g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 3

- Komplexität: 120

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2

- Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

- Dichte: 0.972

- Siedepunkt: 224.4°Cat760mmHg

- Flammpunkt: 98.8°C

- PSA: 17.07000

- LogP: 2.12650

3-(3-methylphenyl)propanal Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:Store at recommended temperature

3-(3-methylphenyl)propanal Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-5G |

3-(3-methylphenyl)propanal |

95416-60-7 | 95% | 5g |

¥ 7,326.00 | 2023-04-12 | |

| abcr | AB368253-2 g |

3-(3-Methylphenyl)propionaldehyde; 97% |

95416-60-7 | 2g |

€753.20 | 2022-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066840-1g |

3-(3-Methylphenyl)propionaldehyde |

95416-60-7 | 98% | 1g |

¥3996 | 2023-04-12 | |

| Enamine | EN300-1234536-0.05g |

3-(3-methylphenyl)propanal |

95416-60-7 | 0.05g |

$827.0 | 2023-05-26 | ||

| Enamine | EN300-1234536-2.5g |

3-(3-methylphenyl)propanal |

95416-60-7 | 2.5g |

$1931.0 | 2023-05-26 | ||

| Enamine | EN300-1234536-5000mg |

3-(3-methylphenyl)propanal |

95416-60-7 | 5000mg |

$1614.0 | 2023-10-02 | ||

| A2B Chem LLC | AI68336-5g |

3-(3-Methylphenyl)propionaldehyde |

95416-60-7 | 97% | 5g |

$1131.00 | 2024-07-18 | |

| abcr | AB368253-5g |

3-(3-Methylphenyl)propionaldehyde, 97%; . |

95416-60-7 | 97% | 5g |

€1624.00 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-500mg |

3-(3-methylphenyl)propanal |

95416-60-7 | 95% | 500mg |

¥2570.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90321-100mg |

3-(3-methylphenyl)propanal |

95416-60-7 | 95% | 100mg |

¥770.0 | 2024-04-16 |

3-(3-methylphenyl)propanal Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux

Referenz

- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenes, European Journal of Organic Chemistry, 2015, 2015(24), 5453-5463

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C

Referenz

- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefins, Nature Communications, 2021, 12(1),

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Referenz

- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt

Referenz

- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis, Journal of the American Chemical Society, 2014, 136(23), 8418-8429

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt

1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C

1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C

Referenz

- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategy, Chemistry - A European Journal, 2007, 13(6), 1784-1795

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C

Referenz

- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde, Organic & Biomolecular Chemistry, 2015, 13(16), 4632-4636

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt

Referenz

- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233A, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt

Referenz

- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C

Referenz

- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesis, Chemical Communications (Cambridge, 2022, 58(12), 1970-1973

Herstellungsverfahren 12

Reaktionsbedingungen

Referenz

- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic Compounds, Organic Letters, 2023, 25(32), 5929-5934

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditions, Journal of the Chemical Society, 1984, (19), 1287-9

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C

Referenz

- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

Referenz

- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols, Tetrahedron Letters, 1991, 32(19), 2121-4

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt

Referenz

- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused Polycycles, Chemistry - A European Journal, 2022, 28(52),

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt

Referenz

- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center, Organic Letters, 2022, 24(29), 5474-5479

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referenz

- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-Metathesis, Advanced Synthesis & Catalysis, 2021, 363(8), 2140-2147

Herstellungsverfahren 19

Reaktionsbedingungen

Referenz

- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C

Referenz

- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalyst, Chinese Chemical Letters, 2022, 33(2), 830-834

3-(3-methylphenyl)propanal Raw materials

3-(3-methylphenyl)propanal Preparation Products

3-(3-methylphenyl)propanal Verwandte Literatur

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

S. Ahmed Chem. Commun., 2009, 6421-6423

95416-60-7 (3-(3-methylphenyl)propanal) Verwandte Produkte

- 18328-11-5(4-Phenylbutanal)

- 2235-83-8(5-Phenylpentan-2-one)

- 14171-89-2(6-Phenylhexan-2-one)

- 5406-12-2(3-(4-Methylphenyl)propionaldehyde)

- 104-53-0(3-Phenylpropanal)

- 2550-26-7(4-phenylbutan-2-one)

- 20795-51-1(1-Phenylpentan-3-one)

- 104175-15-7(3-(4-ethylphenyl)propanal)

- 29898-25-7(1-Phenyl-3-hexanone)

- 3354-97-0(Direct Blue 67)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95416-60-7)3-(3-methylphenyl)propanal

Reinheit:99%

Menge:10g

Preis ($):1655.0